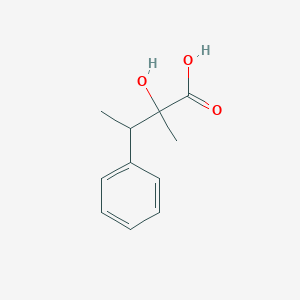

2-Hydroxy-2-methyl-3-phenylbutanoic acid

Description

Contextual Significance of 2-Hydroxy-2-methyl-3-phenylbutanoic Acid within Hydroxycarboxylic Acid Chemistry

Hydroxycarboxylic acids are organic compounds that contain at least one hydroxyl group and at least one carboxylic acid functional group. Their bifunctionality allows them to participate in a wide array of chemical reactions, making them valuable as synthetic intermediates and bioactive molecules. They are broadly classified based on the relative position of the hydroxyl group to the carboxyl group, such as alpha-, beta-, and gamma-hydroxy acids.

This compound is classified as a β-hydroxycarboxylic acid, as the hydroxyl group is located on the carbon atom beta to the carboxyl group. β-Hydroxycarbonyl compounds, in general, are key structural motifs in many natural products and are versatile building blocks in organic synthesis. The presence of a tertiary alcohol at the beta position, along with two stereocenters, suggests that this compound could be a target of interest in stereoselective synthesis.

Fundamental Structural Elements and Stereochemical Implications for Research

The structure of this compound comprises a butanoic acid backbone with a methyl group and a hydroxyl group at the C2 position, and a phenyl group at the C3 position. The presence of chiral centers at both the C2 and C3 positions means that the molecule can exist as multiple stereoisomers. Specifically, it has two stereocenters, which gives rise to a maximum of four possible stereoisomers (two pairs of enantiomers).

The specific arrangement of the substituents around these stereocenters will significantly influence the molecule's physical, chemical, and biological properties. The study of such stereoisomers is a critical aspect of organic chemistry, particularly in the fields of medicinal chemistry and materials science, where the specific three-dimensional structure of a molecule can dictate its function. The separation and characterization of these stereoisomers would be a crucial step in any detailed research on this compound.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-methyl-3-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(11(2,14)10(12)13)9-6-4-3-5-7-9/h3-8,14H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLFCAAQEUXARG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Hydroxy 2 Methyl 3 Phenylbutanoic Acid and Its Analogues

Chemical Synthesis Approaches

Chemical synthesis provides a diverse toolkit for the construction of complex molecules like 2-hydroxy-2-methyl-3-phenylbutanoic acid. These methods range from classical, non-stereocontrolled reactions to sophisticated asymmetric strategies that yield specific stereoisomers.

Non-Stereoselective and Racemic Preparation Routes

Non-stereoselective methods produce a mixture of all possible stereoisomers (a racemic mixture), which may then be separated or used as a mixture. Classical carbon-carbon bond-forming reactions are often employed for this purpose.

One common approach is the Grignard reaction . libretexts.org The synthesis of a tertiary alcohol can be achieved by reacting a ketone with a Grignard reagent. youtube.com For the target molecule, this could involve the reaction of a Grignard reagent, such as phenylmethylmagnesium bromide, with an α-keto ester like methyl 2-keto-2-methylpropanoate. Subsequent hydrolysis of the ester would yield the racemic acid.

Another powerful method for forming β-hydroxy esters is the Reformatsky reaction . iitk.ac.inwikipedia.orgbyjus.comnumberanalytics.com This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. byjus.comthermofisher.com The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is less reactive than Grignard reagents and thus avoids self-condensation of the ester. wikipedia.org For the synthesis of an analogue, an appropriate α-halo ester could be reacted with a ketone like acetophenone (B1666503) in the presence of zinc dust, followed by an acidic workup to produce the β-hydroxy ester. wikipedia.orgbyjus.com

| Reaction | Reactants | Product Type | Key Features |

| Grignard Reaction | Ketone/Aldehyde + Organomagnesium Halide | Alcohol | Forms C-C bond; strongly basic. libretexts.org |

| Reformatsky Reaction | Ketone/Aldehyde + α-Halo Ester + Zinc | β-Hydroxy Ester | Forms organozinc intermediate; less basic than Grignard reagents. iitk.ac.inwikipedia.org |

Diastereoselective and Enantioselective Chemical Syntheses

To overcome the limitations of racemic synthesis, numerous stereoselective methods have been developed. These techniques aim to produce a single desired stereoisomer in high purity, which is crucial for pharmaceutical applications.

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. youtube.com After the desired stereocenter(s) are set, the auxiliary is removed and can often be recovered.

The Evans aldol (B89426) reaction is a prominent example of a chiral auxiliary-controlled process. alfa-chemistry.comtcichemicals.comchem-station.com In this method, an N-acyloxazolidinone, derived from a chiral amino alcohol, is converted into its boron enolate. This enolate then reacts with an aldehyde to form a β-hydroxy carbonyl compound with high diastereoselectivity. chem-station.com The stereochemical outcome is dictated by the steric influence of the auxiliary, which directs the approach of the aldehyde to one face of the enolate through a well-defined chair-like transition state. alfa-chemistry.comtcichemicals.com For the synthesis of this compound, an appropriately substituted chiral oxazolidinone could be used to control the formation of the two stereocenters in a predictable manner. nih.gov The auxiliary is then cleaved to reveal the chiral acid. tcichemicals.com

| Auxiliary Type | Key Reaction | Stereochemical Control | Typical Diastereomeric Ratio (d.r.) |

| Evans Oxazolidinone | Aldol Addition | Forms syn-aldol products via a Zimmerman-Traxler transition state. alfa-chemistry.comchem-station.com | Often >20:1. youtube.com |

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly atom-economical and is widely used in modern organic synthesis.

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral double bonds. rsc.org For the synthesis of chiral α-hydroxy acids, an α-keto acid or ester can be hydrogenated using a chiral metal complex. Catalysts such as those based on ruthenium or iridium, complexed with chiral ligands like BINAP or f-amphox, have shown excellent activity and enantioselectivity in the reduction of α-hydroxy ketones and related substrates. rsc.orgrsc.org For instance, the asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acid derivatives is a known route to chiral 2-hydroxy-4-arylbutanoic acids. researchgate.net Similarly, a precursor to the target molecule could be synthesized via the asymmetric hydrogenation of a suitable α-keto ester. The Noyori-Ikariya catalysts are also well-established for the asymmetric transfer hydrogenation of ketones, providing another route to chiral alcohols. mdpi.com

Catalytic asymmetric aldol reactions offer another route. Chiral Lewis acids or Brønsted bases can catalyze the reaction between an enolate and an aldehyde, leading to the formation of β-hydroxy carbonyl compounds with high enantioselectivity. nih.gov Furthermore, chiral phosphine-catalyzed [3+2] annulation reactions can be employed to construct complex chiral scaffolds that can be further elaborated into the desired hydroxy acids. nih.gov

| Catalytic Method | Substrate Type | Catalyst Example | Product | Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | α-Keto Ester/Ketone | Ir/f-amphox rsc.org | Chiral α-Hydroxy Ester/Alcohol | Up to >99% rsc.org |

| Asymmetric Transfer Hydrogenation | Ketone | Noyori-Ikariya Catalyst mdpi.com | Chiral Alcohol | Up to 99% mdpi.com |

| Asymmetric Aldol Reaction | Glycine Schiff Base + Aldehyde | Ureidopeptide-based Brønsted Base nih.gov | syn β-Hydroxy α-Amino Acid | High ee reported nih.gov |

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products like amino acids, hydroxy acids, and sugars. researchgate.netresearchgate.net These compounds can serve as starting materials for the synthesis of more complex chiral molecules.

A common strategy involves the conversion of α-amino acids into α-hydroxy acids. This can be achieved through a diazotization reaction , where the amino group is converted into a diazonium salt with sodium nitrite (B80452) in an acidic medium. acs.orgresearchgate.net The diazonium group is then displaced by a hydroxyl group, often with retention of configuration at the α-carbon. acs.orgresearchgate.net By starting with a chiral amino acid, such as a protected derivative of phenylalanine, one can synthesize the corresponding chiral α-hydroxy acid. acs.orgresearchgate.net For the target compound, a multi-step sequence starting from a suitable chiral building block, such as L-malic acid, could also be envisioned. researchgate.net

| Chiral Precursor | Key Transformation | Product | Stereochemical Outcome |

| L-α-Amino Acids | Diazotization (NaNO₂, H⁺) | L-α-Hydroxy Acids | Generally proceeds with retention of stereochemistry. acs.orgresearchgate.net |

| Malic Acid | Multi-step conversion | Chiral building blocks (e.g., (S)-dihydrokavain) | Utilizes the inherent chirality of the starting material. researchgate.net |

Biocatalytic and Chemoenzymatic Syntheses

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations under mild conditions. nih.gov Chemoenzymatic approaches combine the advantages of both chemical and biological catalysts.

Enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases are widely used for the asymmetric reduction of ketones to chiral alcohols. google.comsemanticscholar.orgresearchgate.net The reduction of an α-keto acid precursor to this compound can be achieved with high enantioselectivity using a suitable KRED. These reactions often employ a cofactor regeneration system, where a sacrificial molecule like isopropanol (B130326) or glucose is used to recycle the expensive nicotinamide (B372718) cofactor (NADH or NADPH). google.com Engineered ketoreductases have been developed to exhibit enhanced stability, activity, and specificity for non-natural substrates. researchgate.net

Hydroxynitrile lyases (HNLs) can catalyze the addition of hydrogen cyanide to ketones, forming chiral cyanohydrins. nih.gov These intermediates can then be hydrolyzed to the corresponding α-hydroxy acids. By selecting an (R)- or (S)-selective HNL, either enantiomer of the final product can be accessed.

Enzymatic tandem reactions, such as an aldol addition followed by a transamination, can be used to synthesize γ-hydroxy-α-amino acid derivatives, showcasing the power of multi-enzyme cascades. nih.gov Furthermore, methyltransferases have been engineered for the biocatalytic asymmetric alkylation of α-keto acids, representing a novel approach to creating chiral quaternary centers. nih.gov

| Enzyme Class | Reaction Type | Substrate | Product | Key Advantage |

| Ketoreductase (KRED) | Asymmetric Reduction | α-Keto Acid/Ester | Chiral α-Hydroxy Acid/Ester | High enantioselectivity (>99% ee), mild conditions. researchgate.netnih.gov |

| Lactate Dehydrogenase (LDH) | Asymmetric Reduction | α-Keto Acid | Chiral α-Hydroxy Acid | Can be used with cofactor regeneration systems. nih.govnih.gov |

| Hydroxynitrile Lyase (HNL) | Cyanohydrin Formation | Ketone | Chiral Cyanohydrin | Access to both enantiomers by selecting the appropriate enzyme. nih.gov |

| Methyltransferase | Asymmetric Alkylation | α-Keto Acid | α-Methylated α-Keto Acid | Creates chiral quaternary centers biocatalytically. nih.gov |

Enzymatic Resolution of Racemic Mixtures of this compound Derivatives

Enzymatic kinetic resolution (EKR) is a widely employed strategy for the separation of racemates. This technique relies on the differential reaction rates of two enantiomers with an enzyme, leading to the enrichment of one enantiomer in the product and the other in the unreacted substrate. Lipases are the most common class of enzymes used for the resolution of chiral alcohols and their corresponding esters due to their broad substrate specificity, high enantioselectivity, and operational stability in organic solvents.

The resolution of tertiary alcohols, such as the derivatives of this compound, is often challenging due to the steric hindrance around the chiral center, which can limit access to the active site of the enzyme. However, studies on structurally related compounds, such as aromatic Morita-Baylis-Hillman (MBH) adducts, which also contain a tertiary hydroxyl group, have demonstrated the feasibility of this approach.

In the kinetic resolution of racemic MBH acetates, lipases from Pseudomonas fluorescens and Pseudomonas cepacia have shown good selectivity. d-nb.info For instance, the hydrolysis of certain aromatic MBH acetates using these lipases has yielded the corresponding alcohols with high enantiomeric excess (ee). The choice of the acyl group and the specific lipase (B570770) are crucial for achieving high enantioselectivity. For example, in some cases, butyrate (B1204436) esters have been shown to be resolved more effectively than the corresponding acetates, with Novozym 435 (immobilized Candida antarctica lipase B) exhibiting excellent selectivity for the longer-chain ester. d-nb.info

The general scheme for a lipase-catalyzed hydrolytic resolution of a racemic ester of a this compound analogue is depicted below:

(±)-R-CO-O-C(CH₃)(CH(CH₃)C₆H₅)-COOH + H₂O --(Lipase)--> (S)-HO-C(CH₃)(CH(CH₃)C₆H₅)-COOH + (R)-R-CO-O-C(CH₃)(CH(CH₃)C₆H₅)-COOH

The following interactive table summarizes representative results from the enzymatic kinetic resolution of aromatic Morita-Baylis-Hillman acetates, which serve as models for the resolution of tertiary α-hydroxy esters.

| Substrate (Analogue) | Enzyme | Conversion (%) | ee of Product (Alcohol) (%) | Enantiomeric Ratio (E) |

|---|---|---|---|---|

| Benzaldehyde-derived MBH acetate | Pseudomonas cepacia Lipase | - | 92 | 53 |

| o-Chlorobenzaldehyde-derived MBH acetate | Pseudomonas fluorescens Lipase | - | 98 | >200 |

| o-Chlorobenzaldehyde-derived MBH butyrate | Novozym 435 | - | >99 | >200 |

Data adapted from studies on Morita-Baylis-Hillman derivatives as analogues. d-nb.info

Asymmetric Biotransformations for Direct Synthesis (e.g., Reductions, Hydroxylations)

Direct asymmetric synthesis offers a more atom-economical approach compared to resolution methods. Asymmetric biotransformations, such as the reduction of a prochiral ketone precursor or the stereoselective hydroxylation of a suitable substrate, can lead directly to the desired enantiomerically pure product.

The most common strategy for the direct synthesis of chiral α-hydroxy acids is the asymmetric reduction of the corresponding α-keto acids or their esters. This can be achieved using whole-cell biocatalysts (e.g., bacteria, yeast) or isolated reductase/dehydrogenase enzymes. These biocatalysts utilize cofactors such as NADH or NADPH to deliver a hydride to the carbonyl group with high stereoselectivity.

For the synthesis of this compound, the precursor would be 2-keto-2-methyl-3-phenylbutanoic acid or its ester. The steric hindrance posed by the α-methyl group presents a significant challenge for many standard reductases. However, various microbial strains have been shown to reduce a wide range of α-keto esters with good to excellent enantioselectivity. abap.co.in For instance, whole cells of Candida parapsilosis have been used for the biocatalytic reduction of alkyl 2-oxopropanoates to the corresponding (S)-2-hydroxypropanoates. abap.co.in Similarly, marine actinomycetes have been employed for the reduction of various α-keto esters to their (S)-alcohols with high conversion and enantiomeric excess. abap.co.in

The following interactive table presents results from the asymmetric reduction of various α-keto esters using microbial cells, illustrating the potential of this approach for the synthesis of chiral α-hydroxy esters.

| Substrate (α-Keto Ester) | Microorganism | Conversion (%) | ee of Product (α-Hydroxy Ester) (%) | Configuration |

|---|---|---|---|---|

| Ethyl pyruvate | Candida parapsilosis ATCC 7330 | 61 | 72 | S |

| Ethyl 3-bromo-2-oxopropanoate | Candida parapsilosis ATCC 7330 | 68 | 91 | S |

| Ethyl benzoylformate | Salinispora sp. | >99 | >99 | S |

Data adapted from studies on the reduction of various α-keto esters. abap.co.in

Biocatalytic hydroxylation is another direct approach, although less common for this class of compounds. Cytochrome P450 monooxygenases are known for their ability to catalyze the regio- and stereoselective hydroxylation of non-activated C-H bonds. In principle, a precursor like 2-methyl-3-phenylbutanoic acid could be hydroxylated to the target molecule. However, controlling the regioselectivity to target the α-position would be a significant challenge requiring substantial enzyme engineering efforts.

Enzyme Engineering and Mechanistic Insights for Enhanced Stereoselectivity

The substrate scope and stereoselectivity of naturally occurring enzymes are often not optimal for synthetic applications, especially when dealing with non-natural or sterically hindered substrates like the precursor to this compound. Enzyme engineering, through directed evolution or rational design, provides powerful tools to tailor biocatalysts for specific transformations.

Directed evolution mimics the process of natural selection in the laboratory. It involves creating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening or selection to identify mutants with improved properties, such as enhanced activity, stability, or stereoselectivity. This approach has been successfully applied to ketoreductases (KREDs) to improve their performance in the synthesis of chiral alcohols. rsc.org

Rational design, on the other hand, relies on a detailed understanding of the enzyme's structure and catalytic mechanism. By identifying key amino acid residues in the active site that control substrate binding and stereoselectivity, targeted mutations can be introduced to alter these properties. For example, the active site of a ketoreductase can be engineered to accommodate a bulky substrate like 2-keto-2-methyl-3-phenylbutanoic acid ester. By mutating residues that cause steric clashes, the substrate binding pocket can be enlarged, allowing for productive binding and reduction. researchgate.net

Mechanistic insights gained from computational modeling and structural biology are crucial for successful rational design. For ketoreductases, the stereochemical outcome is often dictated by the orientation of the substrate in the active site relative to the NADPH or NADH cofactor. By altering the interactions between the substrate and active site residues, it is possible to favor one binding orientation over another, thereby controlling the stereoselectivity of the reduction. For instance, modifying residues that interact with the substituents around the carbonyl group can flip the substrate's orientation, leading to the opposite enantiomer of the product.

A study on the ketoreductase CgKR1 from Candida glabrata demonstrated that by mutating two residues (F92C/F94W), the enzyme's activity towards 28 structurally diverse substrates was significantly enhanced. researchgate.net This was attributed to the removal of a π-π stacking interaction that hindered the binding of certain unnatural substrates. Such strategies could be instrumental in developing a biocatalyst for the enantioselective synthesis of this compound.

Stereochemical Characterization and Resolution Strategies for 2 Hydroxy 2 Methyl 3 Phenylbutanoic Acid

Detailed Analysis of Stereoisomers and Diastereomers

2-Hydroxy-2-methyl-3-phenylbutanoic acid possesses two chiral centers, at the C2 and C3 positions. The presence of n distinct chiral centers in a molecule can result in a maximum of 2n stereoisomers. For this compound, with two chiral centers, a total of four stereoisomers are possible. These stereoisomers exist as two pairs of enantiomers. The relationship between a stereoisomer from one pair and a stereoisomer from the other pair is diastereomeric.

The four stereoisomers are:

(2R,3R)-2-hydroxy-2-methyl-3-phenylbutanoic acid

(2S,3S)-2-hydroxy-2-methyl-3-phenylbutanoic acid

(2R,3S)-2-hydroxy-2-methyl-3-phenylbutanoic acid

(2S,3R)-2-hydroxy-2-methyl-3-phenylbutanoic acid

The (2R,3R) and (2S,3S) isomers form one enantiomeric pair, while the (2R,3S) and (2S,3R) isomers constitute the other. Diastereomers, having different physical and chemical properties, can be separated by techniques such as crystallization and chromatography. In molecules with two adjacent chiral centers, the diastereomers are often referred to using the prefixes erythro and threo. The erythro diastereomers have similar substituents on the same side in a Fischer projection, while in the threo diastereomers, they are on opposite sides.

| Configuration | Enantiomeric Pair | Diastereomeric Relationship |

|---|---|---|

| (2R,3R) | A | Diastereomer of Pair B |

| (2S,3S) | A | Diastereomer of Pair B |

| (2R,3S) | B | Diastereomer of Pair A |

| (2S,3R) | B | Diastereomer of Pair A |

Advanced Methodologies for Enantiomeric and Diastereomeric Separation

The separation of the stereoisomers of this compound is essential for studying their individual properties. Various advanced methodologies are employed for this purpose.

Diastereomeric Salt Formation and Crystallization-Based Resolution

A widely used method for the resolution of racemic carboxylic acids is through the formation of diastereomeric salts with a chiral base. chemsynthesis.com This technique relies on the principle that diastereomers have different solubilities, allowing for their separation by fractional crystallization. chemsynthesis.com The process involves reacting the racemic acid with a single enantiomer of a chiral resolving agent to form a mixture of diastereomeric salts. Due to their different physical properties, one diastereomer will preferentially crystallize from a suitable solvent. sigmaaldrich.com The crystallized salt can then be isolated, and the desired enantiomer of the acid can be recovered by treatment with a strong acid.

Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as (1R,2S)-2-amino-1,2-diphenylethanol (ADPE). wikipedia.orgorganic-chemistry.org The choice of solvent is critical in this process, as it can significantly influence the solubility of the diastereomeric salts and, in some cases, even reverse the stereoselectivity of the crystallization. wikipedia.org For instance, in the resolution of the structurally similar 2-hydroxy-2-methyl-3-phenylpropanoic acid with (-)-ADPE, different solvents led to the preferential crystallization of either the (R)- or (S)-enantiomer. wikipedia.org

| Solvent | Yield of Precipitated Salt (%) | Enantiomeric Excess (ee, %) | Absolute Configuration of Major Enantiomer | Efficiency (%) |

|---|---|---|---|---|

| Aqueous Ethanol | Low | Low | R | Low |

| Less Polar Solvents | Higher | Higher | R | Higher |

Chiral Chromatographic Techniques (HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is a powerful analytical tool for both the separation of enantiomers and the determination of enantiomeric excess (ee). wikipedia.org High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques.

In chiral HPLC, separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. uni.lu There are various types of CSPs, including those based on polysaccharides, proteins, and cyclodextrins. prepchem.com The choice of CSP and the mobile phase composition are crucial for achieving good separation.

For the analysis of hydroxycarboxylic acids by chiral GC, derivatization is often necessary to increase their volatility. A common approach involves converting the carboxylic acid to a diastereomeric ester by reacting it with a chiral alcohol. wikipedia.org The resulting diastereomers can then be separated on a standard achiral GC column. wikipedia.org For example, a method for the enantiomeric separation of various 2-hydroxy acids involves their conversion to O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters, which are then separated by achiral dual-capillary column gas chromatography. wikipedia.org The enantiomeric excess can be determined by comparing the peak areas of the two diastereomers.

Stereochemical Control and Chiral Transfer Mechanisms in Complex Syntheses

Achieving stereochemical control in the synthesis of molecules with multiple chiral centers, such as this compound, is a significant challenge in organic synthesis. The goal is to selectively produce a single desired stereoisomer out of the several possibilities. This can be accomplished through various strategies, including the use of chiral auxiliaries, chiral catalysts, or by substrate-controlled reactions where the existing chirality in the molecule directs the stereochemical outcome of subsequent reactions.

One common synthetic route to β-hydroxy acids is through the Reformatsky reaction, which involves the reaction of an α-halo ester with a ketone or aldehyde in the presence of zinc metal to form a β-hydroxy ester. wikipedia.org Subsequent hydrolysis of the ester yields the desired β-hydroxy acid. The stereochemical outcome of the Reformatsky reaction can be influenced by the reaction conditions, including the solvent and temperature, but often results in a mixture of diastereomers.

To achieve better stereocontrol, chiral auxiliaries can be employed. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereoselective formation of new chiral centers. After the desired stereoselective reaction, the auxiliary can be removed. For example, an α-haloacetyl derivative of a chiral oxazolidinone could be used in a Reformatsky-type reaction to achieve a diastereoselective aldol (B89426) addition, leading to a precursor of the target molecule with high stereopurity.

Another approach is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. While specific asymmetric syntheses for this compound are not well-documented, methodologies developed for the synthesis of similar α-hydroxy-β-methyl carboxylic acids could potentially be adapted. These might involve asymmetric hydrogenation of a corresponding α-keto-β-methyl ester or a diastereoselective aldol reaction using a chiral enolate. The transfer of chirality from the catalyst or auxiliary to the product is a key step in these processes and is often governed by the formation of a well-defined, rigid transition state that favors the formation of one stereoisomer over the others.

Reaction Mechanisms and Derivatization Chemistry of 2 Hydroxy 2 Methyl 3 Phenylbutanoic Acid

Elucidation of Reaction Pathways: Oxidation, Reduction, and Substitution Reactions

The chemical behavior of 2-Hydroxy-2-methyl-3-phenylbutanoic acid is characterized by the reactivity of its tertiary hydroxyl and carboxylic acid groups.

Oxidation Reactions: The tertiary alcohol group in this compound is resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be readily removed. However, under harsh oxidative conditions, cleavage of carbon-carbon bonds can occur. For α-hydroxy acids bearing an aryl group, enantioselective oxidation has been demonstrated using α-hydroxyacid dehydrogenase (α-HADH), which can lead to the formation of the corresponding α-keto acids. nih.gov While specific studies on this compound are not prevalent, it is plausible that similar enzymatic or strong chemical oxidation could lead to the formation of 2-keto-2-methyl-3-phenylbutanoic acid.

Reduction Reactions: The carboxylic acid functional group can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents such as sodium borohydride (B1222165) are generally ineffective. libretexts.orgbritannica.com The reduction of this compound would yield 2-methyl-3-phenylbutane-1,2-diol. The reaction proceeds via a hydride attack on the carbonyl carbon of the carboxylic acid.

Substitution Reactions: The tertiary hydroxyl group can undergo nucleophilic substitution reactions, typically under acidic conditions. Protonation of the hydroxyl group forms a good leaving group (water), leading to the formation of a tertiary carbocation. This carbocation is further stabilized by the adjacent phenyl group through resonance. Subsequent attack by a nucleophile can lead to the corresponding substituted product. For instance, reaction with hydrohalic acids (HX) would be expected to yield 2-halo-2-methyl-3-phenylbutanoic acid. However, elimination reactions to form an unsaturated acid can be a competing pathway.

Synthetic Transformations for Functional Group Interconversion

The presence of both a hydroxyl and a carboxylic acid group allows for various synthetic transformations to interconvert these functionalities into other useful groups.

Esterification: The carboxylic acid moiety can be readily converted to an ester through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling reagents. nih.govorganic-chemistry.org Given the steric hindrance from the adjacent tertiary alcohol and methyl group, harsher conditions or more efficient coupling agents might be necessary. For example, using dicyclohexylcarbodiimide (B1669883) (DCC) or other modern coupling reagents can facilitate the formation of esters with a wide range of alcohols. google.com

Amide Formation: Similar to esterification, the carboxylic acid can be converted to an amide by reaction with an amine. This transformation is typically mediated by coupling reagents to activate the carboxylic acid. hepatochem.comnih.govresearchgate.netluxembourg-bio.com A study on the amide bond formation of a similar α-hydroxy-β-amino acid, 3-amino-2-hydroxy-4-phenylbutanoic acid, highlighted that the reaction can proceed without protection of the α-hydroxyl group, though side reactions like homobislactone formation can occur, especially in the presence of a base. nih.gov The use of strong activating agents like EDC-HOAt without a base was found to enhance amide bond formation. nih.gov

Dehydration: Acid-catalyzed dehydration of the tertiary alcohol can lead to the formation of an unsaturated carboxylic acid. The formation of a stable tertiary carbocation intermediate would favor this reaction. Depending on the reaction conditions, a mixture of E/Z isomers of 2-methyl-3-phenyl-2-butenoic acid could be expected.

Below is an interactive data table summarizing these synthetic transformations:

| Transformation | Reagents and Conditions | Product |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄) or enzymatic (e.g., α-HADH) nih.gov | 2-Keto-2-methyl-3-phenylbutanoic acid |

| Reduction | Lithium aluminum hydride (LiAlH₄) followed by aqueous workup libretexts.orgbritannica.com | 2-Methyl-3-phenylbutane-1,2-diol |

| Substitution (Halogenation) | Concentrated hydrohalic acid (e.g., HBr, HCl) | 2-Halo-2-methyl-3-phenylbutanoic acid |

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) or Coupling agent (e.g., DCC) nih.govorganic-chemistry.orggoogle.com | Alkyl 2-hydroxy-2-methyl-3-phenylbutanoate |

| Amide Formation | Amine, Coupling agent (e.g., EDC, HATU) hepatochem.comnih.govresearchgate.netluxembourg-bio.comnih.gov | N-substituted 2-hydroxy-2-methyl-3-phenylbutanamide |

| Dehydration | Strong acid (e.g., H₂SO₄), Heat | 2-Methyl-3-phenyl-2-butenoic acid |

Preparation of Chemical Derivatives for Research and Material Science Applications

The ability to modify the functional groups of this compound opens avenues for the creation of novel derivatives with potential applications in various scientific fields.

Polymeric Derivatives: The bifunctional nature of this molecule, possessing both a hydroxyl and a carboxylic acid group, makes it a potential monomer for the synthesis of polyesters. Poly(hydroxyalkanoates) (PHAs) are a class of biodegradable polymers, and derivatives of hydroxybutanoic acid have been incorporated into such polymers. researchgate.net The presence of the phenyl group could impart unique thermal and mechanical properties to the resulting polymer.

Functionalized Materials: Phenylboronic acid-functionalized materials have shown applications in biomedical fields, such as in sensors and drug delivery systems, due to their ability to bind with diols. mdpi.comnih.gov Esterification or amidation of this compound with molecules containing a phenylboronic acid moiety could lead to new materials with sensing capabilities. Furthermore, the incorporation of sulfonic acid groups can create acidic catalysts. researchgate.net

Research Applications: The synthesis of various esters and amides of this compound can generate a library of compounds for biological screening. The structural motif of a tertiary α-hydroxy acid with a phenyl group is of interest in medicinal chemistry. For example, derivatives of similar structures are being investigated for various therapeutic applications. appleacademicpress.com The preparation of isotopically labeled derivatives could also be valuable for metabolic studies.

Computational Chemistry Applications in the Study of 2 Hydroxy 2 Methyl 3 Phenylbutanoic Acid

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods, particularly DFT, are instrumental in understanding the electronic structure and reactivity of organic molecules. For analogs of 2-Hydroxy-2-methyl-3-phenylbutanoic acid, these calculations typically focus on the distribution of electron density, molecular orbital energies, and reactivity descriptors.

Detailed research findings on analogous compounds, such as mandelic acid and its derivatives, reveal insights into their electronic properties. nih.govresearchgate.net The reactivity of these molecules is often analyzed through the framework of Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how the molecule will interact with other species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.govresearchgate.net The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net

For a molecule like this compound, the phenyl ring, carboxylic acid group, and hydroxyl group would be the primary sites of electronic activity. The distribution of HOMO and LUMO orbitals would likely be concentrated around these functional groups, indicating their importance in chemical reactions.

Table 1: Calculated Electronic Properties of Analogous Phenylalkanoic Acids Data below is based on computational studies of analogous compounds like mandelic acid and its derivatives, calculated at the B3LYP/6-311++G(d,p) level of theory, and is presented to infer the likely properties of this compound.

| Property | Mandelic Acid (in vacuum) | 4-Hydroxy-3-methoxymandelic acid (in vacuum) |

| HOMO Energy (eV) | -7.21 | -6.31 |

| LUMO Energy (eV) | -0.95 | -1.22 |

| HOMO-LUMO Gap (eV) | 6.26 | 5.09 |

| Dipole Moment (Debye) | 2.51 | 3.32 |

Source: Adapted from theoretical studies on mandelic acid derivatives. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution and intramolecular interactions, which provides a deeper understanding of the molecule's stability and reactivity. biointerfaceresearch.com

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for exploring the three-dimensional structure and conformational landscape of flexible molecules like this compound. The presence of multiple single bonds allows for rotation, leading to various conformers with different energy levels.

Intramolecular hydrogen bonding, for instance between the hydroxyl group and the carboxylic acid group, can play a significant role in stabilizing certain conformations. The bulky phenyl group and methyl groups will also create steric hindrance, which will disfavor certain spatial arrangements. While no specific conformational analysis for this compound is published, studies on similar structures indicate that the lowest energy conformers are often those that maximize favorable interactions (like hydrogen bonds) and minimize steric clashes. nih.gov

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions, allowing researchers to map out reaction pathways and identify high-energy transition states. mdpi.com For this compound, theoretical studies could investigate reactions such as esterification, oxidation of the hydroxyl group, or reactions involving the phenyl ring.

By modeling the reaction pathway, chemists can calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur. This information is crucial for understanding reaction rates and predicting the feasibility of a particular chemical transformation. For instance, in the oxidation of related oxo-acids, computational studies can help to propose a probable mechanism by analyzing the energetics of different potential pathways and intermediate structures. orientjchem.org

Theoretical studies on the reactions of similar molecules, like the cyclization of 4-hydroxybutanal, demonstrate how computational methods can evaluate different potential pathways and the role of catalysts. researchgate.net Such studies can pinpoint the most energetically favorable route from reactants to products, providing insights that are often difficult to obtain through experimental means alone.

Prediction and Interpretation of Spectroscopic Data

Computational methods, particularly DFT, are widely used to predict and help interpret various types of spectroscopic data, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. biointerfaceresearch.commdpi.com By calculating the vibrational frequencies and NMR chemical shifts of a molecule, theoretical spectra can be generated and compared with experimental data. researchgate.net

This comparison is invaluable for confirming the structure of a synthesized compound and for assigning specific spectral peaks to the vibrations or nuclear environments of particular functional groups. For this compound, DFT calculations could predict the characteristic vibrational frequencies for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxyl group, and various vibrations associated with the phenyl ring and alkyl backbone. biointerfaceresearch.comresearchgate.net

Table 2: Predicted Vibrational Frequencies for Analogous Carboxylic Acid Structures This table presents representative calculated vibrational frequencies for functional groups found in this compound, based on DFT studies of similar molecules. This data is for illustrative purposes.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | ~3500 |

| Alcohol O-H | Stretching | ~3400 |

| Aromatic C-H | Stretching | ~3100-3000 |

| Aliphatic C-H | Stretching | ~2980-2850 |

| Carbonyl C=O | Stretching | ~1750 |

| Phenyl Ring C=C | Stretching | ~1600, ~1450 |

Source: Data inferred from DFT studies on various carboxylic acids and aromatic compounds. nih.govbiointerfaceresearch.com

Similarly, NMR chemical shifts for the different carbon and hydrogen atoms in the molecule can be calculated. These theoretical predictions can aid in the assignment of complex experimental NMR spectra, providing a comprehensive understanding of the molecular structure.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, GC-MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a molecule and for obtaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula (C₁₁H₁₄O₃) by providing a highly accurate mass measurement of the molecular ion. The expected fragmentation patterns would involve the loss of characteristic neutral fragments, such as H₂O (water), COOH (carboxyl group), and cleavage of the C2-C3 bond.

Hyphenated techniques are essential for analyzing complex mixtures and purifying samples for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is well-suited for the direct analysis of 2-Hydroxy-2-methyl-3-phenylbutanoic acid due to its polarity and low volatility. This technique allows for the separation of the compound from impurities prior to its detection by the mass spectrometer. Chiral derivatization strategies can be coupled with LC-MS to determine the absolute configurations of α-hydroxy acids. nih.govsemanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a high-resolution separation technique, but it requires the analyte to be volatile and thermally stable. researchgate.net Direct analysis of this carboxylic acid is challenging. Therefore, derivatization is necessary to convert the polar carboxylic acid and hydroxyl groups into less polar, more volatile esters and ethers. nih.govcolostate.edu Common derivatization agents include silylating agents (e.g., BSTFA, MTBSTFA) or alkylating agents to form esters (e.g., using diazomethane or ethyl chloroformate). researchgate.netmdpi.com

Summary of Mass Spectrometry Techniques

| Technique | Application | Sample Preparation | Information Obtained |

| HRMS | Elemental Formula Confirmation | Direct infusion or via LC/GC | Accurate mass of molecular ion |

| LC-MS | Purity Analysis, Quantitative Studies | Dissolution in a suitable solvent | Molecular weight, impurity profile |

| GC-MS | Purity and Impurity Analysis | Derivatization required | Molecular weight and fragmentation pattern of derivative, high-resolution separation |

Chromatographic Methods for Quantitative and Qualitative Analysis (e.g., GC, HPLC)

Chromatographic methods are the cornerstone for assessing the purity of this compound and for separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the primary technique for the analysis of this compound.

Reversed-Phase HPLC (RP-HPLC): Using a nonpolar stationary phase (like C18) and a polar mobile phase, RP-HPLC is effective for determining the chemical purity of the compound by separating it from nonpolar and other polar impurities.

Chiral HPLC: This is the most direct and common method for separating enantiomers and determining the enantiomeric excess (ee%). This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Gas Chromatography (GC) offers high separation efficiency but, as mentioned, requires prior derivatization of the analyte to increase its volatility. mdpi.com After derivatization, GC can be used to assess purity and quantify the compound relative to standards. Chiral GC columns can also be used to separate the derivatized enantiomers.

Comparison of Chromatographic Methods

| Method | Stationary Phase | Mobile Phase | Derivatization | Primary Use |

| RP-HPLC | Nonpolar (e.g., C18) | Polar (e.g., Acetonitrile/Water) | Not required | Chemical Purity Assessment |

| Chiral HPLC | Chiral (e.g., polysaccharide-based) | Varies (Normal or Reversed Phase) | Not required | Enantiomer Separation, ee% Determination |

| GC | Varies (e.g., Polysiloxane) | Inert Gas (e.g., He, H₂) | Required | Chemical Purity Assessment (of derivative) |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. wikipedia.org The technique involves irradiating a single, well-ordered crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides the precise spatial arrangement of atoms, bond lengths, and bond angles.

The primary requirement for this method is the ability to grow a high-quality single crystal of the compound, which can often be a significant challenge. By using anomalous dispersion, typically with atoms heavier than oxygen, the absolute configuration (e.g., (2R, 3S) vs. (2S, 3R)) can be determined unambiguously. wikipedia.org To date, a crystal structure for this compound has not been reported in public crystallographic databases.

Chiroptical Spectroscopy: Polarimetry and Circular Dichroism

Chiroptical techniques investigate the interaction of chiral molecules with polarized light and are essential for characterizing enantiomers.

Polarimetry: This technique measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate the light by equal amounts but in opposite directions. One enantiomer will be dextrorotatory (+), and the other will be levorotatory (-). The specific rotation [α] is a characteristic physical property used to identify a specific enantiomer and assess its optical purity.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The phenyl group in this compound acts as a chromophore. Enantiomers of the compound will produce mirror-image CD spectra. This technique is highly sensitive to the stereochemical environment around the chromophore and can be used to assign or confirm the absolute configuration by comparing experimental spectra to theoretical calculations or to the spectra of related compounds with known stereochemistry.

Biochemical Transformation and Environmental Degradation Pathways of Phenylbutanoic Acid Analogues

Microbial Metabolism and Biotransformation of Related Phenylbutanoic Acids

The microbial metabolism of phenylbutanoic acid analogues, such as ibuprofen (B1674241) and ketoprofen, is a critical process influencing their environmental persistence and ecotoxicity. A variety of microorganisms, including bacteria and fungi, have demonstrated the capability to utilize these compounds as a source of carbon and energy. researchgate.net The primary mechanism initiating the biodegradation of these compounds is hydroxylation. nih.gov This can occur either on the aromatic ring or on the aliphatic side chains, and the specific pathway often depends on the microorganism involved. nih.govmdpi.com

For instance, the degradation of ibuprofen by Sphingomonas sp. strain Ibu-2 begins with the attachment of Coenzyme A (CoA) to the ibuprofen molecule. ethz.ch This is followed by a dioxygenase-mediated formation of a cis-1,2-diol-2-hydroibuprofen-CoA. A subsequent thiolase reaction cleaves this intermediate into isobutylcatechol and propanoyl-CoA. ethz.ch The aromatic ring is then susceptible to meta-cleavage. ethz.ch

In other bacterial strains, such as Bacillus thuringiensis B1(2015b), the degradation of ibuprofen involves the hydroxylation of both the aromatic ring and the aliphatic chain. mdpi.com This leads to the formation of key metabolites like 2-hydroxyibuprofen (B1664085) and 2-(4-hydroxyphenyl)propionic acid. nih.govmdpi.com Proteomic analyses of bacteria like Patulibacter medicamentivorans have identified proteins such as those containing Rieske (2Fe-2S) iron-sulfur clusters, which are known to be involved in the oxidation of aromatic rings, and enoyl-CoA hydratases that participate in the hydroxylation of double bonds after ring fusion. nih.gov

Fungal genera, including Phanerochaete, Trametes versicolor, and Cunninghamella, are also known to degrade non-steroidal anti-inflammatory drugs (NSAIDs) through metabolic or co-metabolic pathways. researchgate.net These pathways often involve enzymes like laccases, which can facilitate the transformation of these compounds. nih.gov

Given the structure of 2-Hydroxy-2-methyl-3-phenylbutanoic acid, it is plausible that its microbial metabolism would initiate with similar hydroxylation reactions, either on the phenyl ring or further oxidation of the butanoic acid chain. The presence of a hydroxyl group already on the molecule might influence the initial steps of enzymatic attack.

Enantioselective Degradation Mechanisms in Biological Systems

Many phenylbutanoic acid analogues, including this compound, are chiral compounds, existing as two enantiomers. It is well-established that the biological activity and degradation of these enantiomers can differ significantly. iwaponline.com In the case of profens, the anti-inflammatory activity is almost exclusively associated with the (S)-enantiomer. nih.gov

A fascinating aspect of the metabolism of 2-arylpropionic acids is the unidirectional metabolic inversion of the chiral center, where the inactive (R)-isomer is converted to the active (S)-isomer. nih.gov This process is believed to proceed through the formation of acyl-CoA thioesters of the profens. nih.gov While this inversion is a prominent feature in mammalian metabolism, evidence for similar enantioselective processes exists in microbial systems.

Studies on the degradation of ibuprofen in wastewater treatment plants and constructed wetlands have shown that the biotransformation of the (S)-enantiomer can be faster than that of the (R)-enantiomer. iwaponline.com However, some enzymatic systems, such as those involving laccase in an enzymatic membrane bioreactor (EMBR), have demonstrated non-enantioselective transformations of both (R)- and (S)-ibuprofen. nih.govresearchgate.net Interestingly, this study also revealed a bidirectional but uneven inversion of profens, a phenomenon not commonly reported in microbial systems. iwaponline.com

The enantioselectivity of degradation can be influenced by the specific enzymes produced by the microorganisms. For example, certain esterases from the bHSL family have been engineered to improve the kinetic resolution of racemic ethyl 2-arylpropionates, enabling the preferential synthesis of the more active (S)-enantiomers. frontiersin.org This highlights the potential for stereospecific enzymatic activity in the degradation of chiral phenylbutanoic acids. For this compound, it is highly probable that microbial degradation would be enantioselective, with different rates of transformation for its (R) and (S) enantiomers.

Identification and Characterization of Biochemical Intermediates

The identification of biochemical intermediates is crucial for elucidating the degradation pathways of phenylbutanoic acid analogues. Various analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been employed to identify metabolites formed during microbial degradation. nih.govnih.gov

In the degradation of ibuprofen by Rhizorhabdus wittichii MPO218, the pathway involves the formation of a CoA-ligated ibuprofen, which is then converted to a dihydrodiol. nih.gov This is subsequently cleaved into propionyl-CoA and 4-isobutylcatechol (B3248122). nih.gov The 4-isobutylcatechol is further metabolized via extradiol-2,3 dioxygenase and a dehydrogenase to produce 2-hydroxy-5-isobutylhexa-2,4-dienoic acid. nih.gov

Studies with Patulibacter medicamentivorans have identified several hydroxylated and carboxylated metabolites of ibuprofen, including 1-hydroxyibuprofen, 2-hydroxyibuprofen, and carboxyibuprofen. researchgate.netnih.gov Two primary transformation mechanisms were proposed for this bacterium: one leading to less biodegradable intermediates like isobutylbenzene (B155976) and 3-isobutylphenol, and another forming more oxidizable and less toxic structures. nih.gov

The degradation of 3-phenylbutyric acid by Pseudomonas sp. was found to proceed through two different pathways: initial oxidation of the benzene (B151609) ring or initial oxidation of the side chain. nih.gov This resulted in intermediates such as 3-(2,3-dihydroxyphenyl)butyrate and its meta-cleavage product, 2-hydroxy-7-methyl-6-oxononadioic-2,4-dienoic acid. nih.gov Other identified metabolites included 3-phenylpropionate, hydroxycinnamate, phenylacetate, and benzoate. nih.gov

Based on these findings for related compounds, the degradation of this compound would likely produce a series of hydroxylated and carboxylated intermediates. The initial hydroxyl group and the methyl group on the butanoic acid chain would likely influence the specific metabolites formed.

Table of Biochemical Intermediates in the Degradation of Phenylbutanoic Acid Analogues

| Parent Compound | Microorganism | Key Intermediates Identified | Reference |

| Ibuprofen | Sphingomonas sp. Ibu-2 | Isobutylcatechol, 5-formyl-2-hydroxy-7-methylocta-2,4-dienoic acid, 2-hydroxy-5-isobutylhexa-2,4-dienedioic acid | ethz.ch |

| Ibuprofen | Rhizorhabdus wittichii MPO218 | Propionyl-CoA, 4-isobutylcatechol, 2-hydroxy-5-isobutylhexa-2,4-dienoic acid | nih.gov |

| Ibuprofen | Bacillus thuringiensis B1(2015b) | 2-hydroxyibuprofen, 2-(4-hydroxyphenyl)propionic acid, 1,4-hydroquinone, 2-hydroxy-1,4-quinol | nih.govmdpi.com |

| Ibuprofen | Patulibacter medicamentivorans | 1-hydroxyibuprofen, 2-hydroxyibuprofen, carboxyibuprofen, isobutylbenzene, 3-isobutylphenol | researchgate.netnih.gov |

| 3-Phenylbutyric acid | Pseudomonas sp. | 3-(2,3-dihydroxyphenyl)butyrate, 2-hydroxy-7-methyl-6-oxononadioic-2,4-dienoic acid, 3-phenylpropionate, hydroxycinnamate, phenylacetate, benzoate | nih.gov |

Role of 2 Hydroxy 2 Methyl 3 Phenylbutanoic Acid As a Chiral Synthon in Organic Synthesis

Utility in the Construction of Advanced Chiral Building Blocks

There is no specific information available in the scientific literature detailing the use of 2-Hydroxy-2-methyl-3-phenylbutanoic acid for the construction of other advanced chiral building blocks. Methodologies often employed for transforming chiral molecules, such as oxidation, reduction, or functional group interconversion, have not been specifically documented for this compound to create new, valuable chiral synthons.

Applications in the Synthesis of Complex Organic Molecules

The scientific literature reviewed does not provide specific examples of the incorporation of this compound into complex organic molecules, such as natural products or pharmacologically active compounds. Its role as a precursor or key intermediate in total synthesis projects has not been documented in the available resources.

Contributions to the Development of New Synthetic Methodologies

There is no information to suggest that this compound has played a role in the development of new synthetic methodologies. The reviewed literature does not indicate its use as a chiral auxiliary, ligand, or catalyst in stereoselective transformations.

Future Perspectives and Emerging Research Avenues

Innovations in Asymmetric Synthesis and Biocatalysis

The synthesis of enantiomerically pure 2-Hydroxy-2-methyl-3-phenylbutanoic acid is a key focus, with significant advancements anticipated in both asymmetric synthesis and biocatalysis. Chiral α-hydroxy acids are valuable building blocks in the pharmaceutical and fine chemical industries, driving the development of highly selective and efficient synthetic methods.

Innovations in asymmetric synthesis are expected to provide more precise control over the stereochemistry of the molecule. The use of chiral catalysts, such as metal-ligand complexes, in reactions like asymmetric hydrogenation or hydroxylation of corresponding precursors offers a powerful strategy. For instance, ruthenium-BINAP complexes have shown success in the asymmetric hydrogenation of related β-keto esters, suggesting a viable route to obtaining specific stereoisomers of this compound. Future research will likely focus on developing novel catalysts with higher efficiency, selectivity, and broader substrate scope.

| Synthetic Approach | Key Innovations and Future Directions |

| Asymmetric Catalysis | Development of novel chiral ligands and metal catalysts for higher enantioselectivity and turnover numbers. Exploration of organocatalysis as a metal-free alternative. |

| Biocatalysis | Discovery and engineering of novel enzymes with improved stability, activity, and substrate specificity. Implementation of multi-enzyme cascades and whole-cell biocatalysis for simplified processes. |

| Chemoenzymatic Synthesis | Integration of chemical and enzymatic steps to leverage the advantages of both approaches for more efficient and versatile synthetic routes. |

Integration of Artificial Intelligence and Machine Learning in Reaction Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of synthetic routes for complex molecules like this compound. These computational tools can analyze vast datasets of chemical reactions to predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic pathways.

One of the key applications of AI and ML in this context is the prediction of stereoselectivity. Machine learning models, such as random forests and neural networks, can be trained on existing experimental data to predict the enantiomeric excess of a reaction based on the structure of the substrate, catalyst, and reaction conditions. This predictive power can significantly reduce the need for extensive experimental screening, saving time and resources.

| AI/ML Application | Potential Impact on Synthesis of this compound |

| Prediction of Stereoselectivity | Accelerated discovery of optimal chiral catalysts and reaction conditions for enantioselective synthesis. |

| Reaction Optimization | Rapid identification of the best solvents, temperatures, and reagent concentrations to maximize yield and minimize byproducts. |

| Retrosynthesis Planning | Discovery of novel and more efficient synthetic routes from readily available starting materials. |

| Catalyst Design | In silico design of novel catalysts with enhanced performance for specific transformations. |

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly influencing the development of synthetic routes for all chemical compounds, including this compound. The focus is on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

A key aspect of green synthesis is the use of renewable feedstocks. Research is ongoing to develop methods for producing α-hydroxy acids from biomass-derived starting materials, which would reduce the reliance on petrochemicals. Biocatalysis, as mentioned earlier, is inherently a green technology as it operates under mild conditions (ambient temperature and pressure) and often in aqueous media, reducing the need for volatile organic solvents.

The use of alternative and greener reaction media is another important area of research. Solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL), are being explored as more sustainable alternatives to traditional organic solvents. Supercritical fluids, like carbon dioxide, also offer a green solvent option for certain reactions.

Flow chemistry is an emerging technology that can contribute significantly to the development of sustainable synthetic processes. By conducting reactions in continuous flow reactors, it is possible to achieve better control over reaction parameters, improve safety, and facilitate process automation and scalability. This can lead to higher yields, reduced waste, and a smaller environmental footprint compared to traditional batch processes.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Use of Renewable Feedstocks | Synthesis from biomass-derived precursors to reduce dependence on fossil fuels. |

| Biocatalysis | Employment of enzymes for highly selective and environmentally friendly transformations. |

| Green Solvents | Replacement of hazardous organic solvents with water, bio-based solvents, or supercritical fluids. |

| Flow Chemistry | Implementation of continuous manufacturing processes for improved efficiency, safety, and sustainability. |

Exploration of Novel Chemical Reactivity and Derivatization

Future research will undoubtedly focus on exploring the chemical reactivity of this compound to create a diverse range of derivatives with potentially valuable properties. The presence of both a carboxylic acid and a tertiary alcohol functional group provides multiple avenues for chemical modification.

Esterification of the carboxylic acid group is a common derivatization strategy that can be used to modulate the compound's physical and biological properties. The resulting esters could find applications as fragrances, plasticizers, or as prodrugs in pharmaceutical development. Amidation of the carboxylic acid is another route to new derivatives with potentially interesting biological activities.

The tertiary hydroxyl group can also be a site for derivatization, although it is generally less reactive than a primary or secondary alcohol. It can undergo reactions such as etherification or acylation under appropriate conditions. Furthermore, the entire molecule can be used as a chiral building block in the synthesis of more complex molecules. The stereochemistry of the hydroxyl and phenyl groups can be used to control the stereochemistry of subsequent reactions, making it a valuable tool in asymmetric synthesis.

The exploration of novel reactions involving this compound could also lead to the discovery of new chemical transformations and the synthesis of novel molecular architectures. For example, intramolecular reactions between the hydroxyl and carboxylic acid groups could lead to the formation of lactones, which are an important class of heterocyclic compounds.

| Functional Group | Potential Derivatization Reactions | Potential Applications of Derivatives |

| Carboxylic Acid | Esterification, Amidation, Reduction to alcohol | Fragrances, Plasticizers, Pharmaceuticals |

| Tertiary Hydroxyl | Etherification, Acylation | Modified solubility and reactivity |

| Entire Molecule | Use as a chiral building block, Intramolecular cyclization | Synthesis of complex molecules, Lactones |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Hydroxy-2-methyl-3-phenylbutanoic acid, and how are they optimized for yield and purity?

- Methodological Answer :

- Alkylation Approach : A standard method involves alkylation of 3-methylbutanoic acid derivatives with benzyl halides (e.g., benzyl bromide) under basic conditions (e.g., NaH in DMF). This route emphasizes temperature control (reflux) and solvent selection to minimize side reactions .

- Hydroformylation-Oxidation : Industrial-scale synthesis may use hydroformylation of isobutylene followed by oxidation. Catalysts like Rh or Co complexes improve regioselectivity, and oxidation with KMnO₄ or CrO₃ ensures high conversion .

- Ester Hydrolysis : Methyl or ethyl esters of the compound can be hydrolyzed under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions. Purity is enhanced via recrystallization in polar solvents (e.g., ethanol/water mixtures) .

- Optimization Metrics :

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Alkylation | 65–75 | >90 | NaH, DMF, 80°C |

| Hydroformylation | 80–85 | >95 | Rh catalyst, 50°C |

| Ester Hydrolysis | 85–90 | >98 | 1M HCl, reflux |

Q. How is the structural characterization of this compound performed?

- Methodological Answer :

- NMR Spectroscopy : ¹H-NMR (400 MHz, CDCl₃) identifies key signals: δ 1.21–1.27 (d, 3H, CH(CH₃)₂), 2.46–2.56 (m, 1H, CH), 3.9–3.96 (pent., 1H, OH), and aromatic protons at δ 7.2–7.4 .

- X-ray Crystallography : Resolves stereochemistry; PubChem data (CID 16197) confirms bond angles and chiral centers .

- Mass Spectrometry : ESI-MS (m/z 194.1 [M-H]⁻) validates molecular weight (C₁₁H₁₄O₃) .

Q. What are the stability and storage recommendations for this compound?

- Methodological Answer :

- Stability : Stable under inert atmospheres (N₂/Ar) at –20°C. Degrades under heat (>100°C) or prolonged exposure to moisture .

- Incompatibilities : Avoid strong acids/bases (risk of ester hydrolysis) and oxidizing agents (e.g., CrO₃, which may oxidize the hydroxyl group) .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak® IA/IB columns with hexane:isopropanol (90:10) mobile phase. Retention times differ by 2–3 minutes for (R)- and (S)-enantiomers .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer. For example, vinyl acetate as acyl donor yields >90% enantiomeric excess (ee) .

Q. How should researchers address contradictions in reported reaction yields or biological activity data?

- Methodological Answer :

- Case Study : Conflicting yields (65% vs. 85%) in alkylation reactions may arise from base strength (NaH vs. LDA) or solvent purity. Replicate conditions with rigorous drying of DMF and controlled temperature .

- Biological Discrepancies : Variations in enzyme inhibition (IC₅₀) could stem from assay buffers (e.g., Tris vs. PBS) or protein purity. Standardize protocols using PubChem bioassay data (AID 1345083) .

Q. What molecular docking strategies are effective for studying this compound’s interactions with biological targets?

- Methodological Answer :

- Target Selection : Prioritize enzymes with α/β-hydrolase folds (e.g., fatty acid amide hydrolase) due to the compound’s carboxylic acid and aromatic motifs .

- Software Workflow :

Ligand Preparation : Optimize 3D structure using Avogadro (MMFF94 force field).

Docking : AutoDock Vina with grid boxes centered on catalytic residues.

Validation : Compare binding poses with co-crystallized inhibitors (PDB: 3QKK) .

- Key Metrics : Binding energy ≤ –7.0 kcal/mol and RMSD ≤ 2.0 Å indicate high-confidence interactions.

Q. What metabolic pathways involve this compound, and how are they studied?

- Methodological Answer :

- In Vitro Models : Incubate with liver microsomes (human/rat) and NADPH cofactor. Monitor hydroxylation via LC-MS/MS (m/z 210.1 → 194.1 transition) .

- Isotope Tracing : Use ¹³C-labeled compound to track incorporation into TCA cycle intermediates (e.g., citrate) in cell cultures .

Data Contradiction Analysis

Q. Why do different studies report varying efficacy of this compound as a PPARγ agonist?

- Methodological Answer :

- Transcriptional Assay Design : Luciferase reporter assays in HEK293 cells may show EC₅₀ discrepancies due to transfection efficiency (e.g., Lipofectamine 2000 vs. PEI). Normalize to internal controls (Renilla luciferase) .

- Structural Analogues : Compare with 2-(4-Chlorophenyl)-3-methylbutanoic acid (CID 16197), which has higher logP (2.1 vs. 1.8) and altered binding kinetics .

Comparative Properties Table

| Property | This compound | 2-(4-Chlorophenyl)-3-methylbutanoic Acid |

|---|---|---|

| Molecular Formula | C₁₁H₁₄O₃ | C₁₁H₁₃ClO₂ |

| logP | 1.8 | 2.1 |

| Melting Point | 98–100°C | 105–107°C |

| Enzymatic IC₅₀ (FAAH) | 12 µM | 8 µM |

| Synthetic Yield (Alkylation) | 70% | 65% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.